molecular formula C13H11N3O2S B187260 Benzenesulfonamide, N-1H-benzimidazol-2-yl- CAS No. 13068-57-0

Benzenesulfonamide, N-1H-benzimidazol-2-yl-

Cat. No. B187260
CAS RN: 13068-57-0
M. Wt: 273.31 g/mol
InChI Key: QPSNJOBQYYGDNF-UHFFFAOYSA-N
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Description

“Benzenesulfonamide, N-1H-benzimidazol-2-yl-” is a chemical compound with the CAS Number: 13068-57-0 and a molecular weight of 273.32 . It is also known as N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide . The compound is solid in its physical form .


Molecular Structure Analysis

The Inchi Code for “Benzenesulfonamide, N-1H-benzimidazol-2-yl-” is 1S/C13H11N3O2S/c17-19(18,10-6-2-1-3-7-10)16-13-14-11-8-4-5-9-12(11)15-13/h1-9H,(H2,14,15,16) . Theoretical and actual NMR chemical shifts were found to be quite similar . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .


Physical And Chemical Properties Analysis

“Benzenesulfonamide, N-1H-benzimidazol-2-yl-” is a solid compound . Its molecular weight is 273.32 . The UV-vis spectrum of the compound, as well as effects of solvents, have been investigated .

Scientific Research Applications

  • Antitumor Activity : A study found that derivatives of Benzenesulfonamide, specifically those bearing the N-(benzoxazol-2-yl) moiety, exhibited notable in vitro antitumor activity against non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).

  • Inhibition of Carbonic Anhydrases : Another study designed and synthesized Benzenesulfonamide derivatives with benzimidazole moieties as inhibitors of carbonic anhydrases, which showed significant binding affinities and selectivity toward certain isozymes (Zubrienė et al., 2014).

  • Antidiabetic Activity : Benzenesulfonamide derivatives were evaluated for antidiabetic activity in a non-insulin-dependent diabetes mellitus rat model, indicating potential as 11beta-hydroxysteroid dehydrogenase type 1 inhibitors (Moreno-Díaz et al., 2008).

  • Anti-Amoebic Activity : Synthesized derivatives of Benzenesulfonamide showed effectiveness in inhibiting the growth of Entamoeba histolytica, suggesting potential use in treating amoebic infections (Bhat et al., 2013).

  • High-Affinity Inhibitors of Kynurenine 3-Hydroxylase : Certain Benzenesulfonamide derivatives were identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism, which has implications in neurological disorders (Röver et al., 1997).

  • Photodynamic Therapy in Cancer Treatment : Novel Benzenesulfonamide derivatives were synthesized and characterized for their potential in photodynamic therapy, a treatment method for cancer (Pişkin et al., 2020).

  • Herbicidal Activity : N-(2-pyrazolin-1-ylformyl) benzenesulfonamides demonstrated herbicidal activity, particularly as a post-emergence treatment on dicotyledonous weed species (Eussen et al., 1990).

  • Environmental Impact Analysis : Benzenesulfonamides, along with other related compounds, were analyzed for their occurrence and environmental impact, highlighting their ubiquity and potential as emerging organic pollutants (Herrero et al., 2014).

  • Anticancer Activity and ADMET Studies : A study synthesized novel benzenesulfonamide derivatives and evaluated their anticancer activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, showing significant activity against certain cancer cell lines (Karakuş et al., 2018).

Safety and Hazards

The safety information for “Benzenesulfonamide, N-1H-benzimidazol-2-yl-” includes the following hazard statements: H302, H312, H332 . The precautionary statements include: P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Future Directions

The development of new benzimidazolyl-2-hydrazones, which may include “Benzenesulfonamide, N-1H-benzimidazol-2-yl-”, for their combined antiparasitic and antioxidant properties is a promising area of research . These compounds were found to be more effective than existing anthelmintic drugs, indicating potential for future therapeutic applications .

properties

IUPAC Name

N-(1H-benzimidazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c17-19(18,10-6-2-1-3-7-10)16-13-14-11-8-4-5-9-12(11)15-13/h1-9H,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSNJOBQYYGDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156671
Record name Benzenesulfonamide, N-1H-benzimidazol-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13068-57-0
Record name Benzenesulfonamide, N-1H-benzimidazol-2-yl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013068570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, N-1H-benzimidazol-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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